2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a thiazole ring substituted with a carboxylic acid group and an amide linkage to a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Amide Formation: The amide linkage is formed by reacting the thiazole derivative with 3-methylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The thiazole ring and amide linkage play crucial roles in binding to the active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-({[(Phenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the methyl group on the phenyl ring.
2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid: Similar structure with the methyl group at the para position instead of the meta position.
Uniqueness
The presence of the 3-methylphenyl group in 2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid imparts unique steric and electronic properties, which can influence its reactivity and binding affinity in biological systems. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-3-2-4-8(5-7)13-11(18)15-12-14-9(6-19-12)10(16)17/h2-6H,1H3,(H,16,17)(H2,13,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNSQRFNFNRUHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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